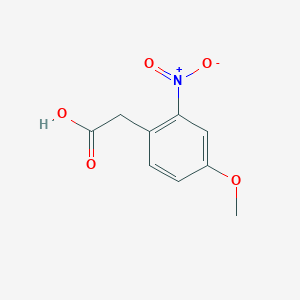

2-(4-Methoxy-2-nitrophenyl)acetic acid

説明

特性

IUPAC Name |

2-(4-methoxy-2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-15-7-3-2-6(4-9(11)12)8(5-7)10(13)14/h2-3,5H,4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGMUHYKYLADKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465084 | |

| Record name | (4-Methoxy-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20876-30-6 | |

| Record name | (4-Methoxy-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 4 Methoxy 2 Nitrophenyl Acetic Acid

Total Synthesis Approaches to 2-(4-Methoxy-2-nitrophenyl)acetic acid

The total synthesis of this compound can be achieved through multi-step sequences starting from readily available substituted benzenes. One documented approach begins with a 4-substituted halobenzene, which undergoes a series of transformations to introduce the required functional groups. google.comgoogle.com

A representative synthetic scheme is outlined in a patent, which starts with 4-bromoanisole (B123540) (p-bromoanisole). The synthesis proceeds through the following key steps:

Nitration : 4-bromoanisole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 1-bromo-4-methoxy-2-nitrobenzene.

Cyanation : The bromo-substituent is then replaced with a cyanide group. This can be challenging due to the deactivated nature of the ring but can be achieved under specific reaction conditions, potentially using a nucleophilic aromatic substitution reaction with a cyanide source like copper(I) cyanide (a Rosenmund-von Braun reaction) or through palladium-catalyzed cyanation methods. The patent describes a substitution reaction with excess methyl or ethyl cyanoacetate (B8463686) under alkaline conditions. google.comgoogle.com This is followed by reaction with concentrated hydrochloric acid to yield 2-nitro-4-methoxybenzyl cyanide.

Hydrolysis : The final step involves the hydrolysis of the nitrile group of 2-nitro-4-methoxybenzyl cyanide to the carboxylic acid. This is typically accomplished using strong acidic or basic conditions. google.comgoogle.com For instance, heating the nitrile with aqueous sulfuric acid or sodium hydroxide (B78521) solution will yield the desired this compound. orgsyn.org

Another patented method starts from 4-bromo-2-nitrochlorotoluene. This route involves a reaction with sodium metal in an organic solvent to form a sodium salt, which then rearranges upon heating. This intermediate is then carboxylated using carbon dioxide, followed by acidification to yield the final product. google.com

Precursor Synthesis and Functional Group Interconversions Leading to the Compound

The synthesis of this compound is heavily reliant on the effective synthesis of key precursors and the strategic interconversion of functional groups.

Strategies for Introducing Nitro and Methoxy (B1213986) Moieties on the Phenyl Ring

The specific 1,2,4-substitution pattern of the target molecule presents a regiochemical challenge. The methoxy group (-OCH₃) is an activating, ortho, para-directing group, while the nitro group (-NO₂) is a strongly deactivating, meta-directing group. chemistrysteps.com

Several strategies can be employed to achieve the desired substitution pattern:

Nitration of a 4-Substituted Anisole Derivative : A common starting point is a 4-substituted anisole. For instance, starting with 4-methoxyphenylacetic acid, direct nitration would be expected to place the nitro group at the C2 position (ortho to the strongly activating methoxy group) or the C3 position (ortho to the less-activating acetic acid side chain). The methoxy group's strong directing effect generally favors substitution at the C2 position. nih.gov

Protecting Group Strategy : A highly effective method for controlling regioselectivity involves the use of a protecting group. For example, the synthesis of the key intermediate 4-methoxy-2-nitroaniline (B140478) often starts with 4-methoxyaniline. google.com The amine group is first protected by acetylation to form 4-methoxyacetanilide. The resulting acetamido group is still ortho, para-directing but is bulkier than the amino group, which can influence the regioselectivity of the subsequent nitration step. Nitration of 4-methoxyacetanilide yields N-(4-methoxy-2-nitrophenyl)acetamide. nih.gov The protecting acetyl group can then be removed by hydrolysis to give 4-methoxy-2-nitroaniline, which can be further functionalized.

Nucleophilic Aromatic Substitution : An alternative approach involves nucleophilic aromatic substitution on a precursor that already contains a leaving group at the desired position. For example, starting with a compound like 1-fluoro-4-methoxy-2-nitrobenzene, the fluorine atom can be displaced by a suitable nucleophile to build the acetic acid side chain. The synthesis of dimethyl-2-(4-methoxy-2-nitrophenyl)malonate from 4-fluoro-3-nitroanisole (B107196) and dimethyl malonate is an example of this strategy. nih.gov

Carboxylic Acid Functionalization Techniques

Once the correctly substituted aromatic ring is obtained, the acetic acid side chain must be installed or formed. Several standard organic chemistry techniques are applicable:

Hydrolysis of Benzyl (B1604629) Cyanides : This is one of the most common methods. A precursor such as 2-nitro-4-methoxybenzyl chloride or bromide can be reacted with sodium or potassium cyanide to form 2-nitro-4-methoxybenzyl cyanide. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the carboxylic acid. orgsyn.org This method is outlined in patents for the synthesis of related compounds. google.comgoogle.com

Malonic Ester Synthesis : This classic method involves the reaction of a benzyl halide (e.g., 1-chloromethyl-4-methoxy-2-nitrobenzene) with a malonic ester, such as diethyl malonate, in the presence of a base. The resulting substituted malonic ester is then hydrolyzed and decarboxylated upon heating in an acidic solution to give the desired phenylacetic acid derivative. A related procedure has been used to synthesize dimethyl-2-(4-methoxy-2-nitrophenyl)malonate. nih.gov

Oxidation of a Side Chain : If a precursor with a two-carbon side chain, such as 2-(4-methoxy-2-nitrophenyl)ethanol, is available, it can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

Decarboxylative Functionalization : Advanced methods, such as those using metallaphotoredox catalysis, can enable the coupling of carboxylic acids with various partners. princeton.edunih.gov While not specifically documented for this compound, these modern techniques offer potential future pathways.

A summary of common functionalization techniques is presented in the table below.

| Method | Precursor | Reagents | Product | Reference(s) |

| Nitrile Hydrolysis | 2-nitro-4-methoxybenzyl cyanide | H₂SO₄, H₂O, heat | This compound | orgsyn.org |

| Malonic Ester Synthesis | 1-halomethyl-4-methoxy-2-nitrobenzene | 1. Diethyl malonate, NaOEt2. H₃O⁺, heat | This compound | nih.gov |

| Side-Chain Oxidation | 2-(4-methoxy-2-nitrophenyl)ethanol | KMnO₄ or CrO₃ | This compound | General Method |

Advanced Synthetic Protocols and Process Intensification Studies

Modern synthetic chemistry aims to develop safer, more efficient, and sustainable processes. For the synthesis of nitroaromatic compounds like this compound, advanced protocols such as continuous flow chemistry offer significant advantages over traditional batch methods.

Nitration reactions are typically fast and highly exothermic, posing significant safety risks in large-scale batch reactors. beilstein-journals.orgeuropa.eu Continuous flow microreactors provide superior heat and mass transfer, precise temperature control, and a smaller reactor volume, which drastically improves safety and can lead to higher yields and selectivity. rsc.orgresearchgate.net

A patented process describes the synthesis of the key precursor, 4-methoxy-2-nitroaniline, using a continuous flow reactor. google.com The process involves three sequential steps in flow:

Acetylation : 4-methoxyaniline is reacted with acetic anhydride (B1165640).

Nitration : The resulting acetanilide (B955) is nitrated using a mixed acid.

Hydrolysis : The nitroacetanilide is hydrolyzed to the final product.

This integrated flow process demonstrates the potential for process intensification, offering high efficiency, safety, and purity. google.com The application of such a continuous flow system to the nitration of 4-methoxyphenylacetic acid or its precursors could provide a scalable and safer manufacturing route to this compound.

Catalytic methods also represent an advanced approach. While the nitration step is typically acid-catalyzed, research into solid acid catalysts or other catalytic systems aims to reduce corrosive waste. Furthermore, the reduction of nitro groups, a common transformation in the synthesis of related pharmaceuticals, can be achieved using various catalytic systems, offering alternatives to stoichiometric reductants. researchgate.net

Regioselectivity Control in Nitration Reactions and Related Transformations

Controlling the position of substitution on the aromatic ring is paramount in the synthesis of this compound. The outcome of electrophilic aromatic substitution is governed by the electronic and steric effects of the substituents already present on the ring.

In a precursor such as 4-methoxyphenylacetic acid, both the methoxy group and the acetic acid side chain are ortho, para-directing. The methoxy group is a powerful activating group, while the acetic acid group is a weak activating group. The stronger activating group, the methoxy group, will primarily direct the incoming electrophile (the nitronium ion, NO₂⁺). Therefore, nitration is expected to occur predominantly at the position ortho to the methoxy group, which is the desired C2 position. masterorganicchemistry.com A similar regioselectivity is observed in the bromination of 4-methoxyphenylacetic acid, where bromine adds at the C3 position (ortho to the methoxy group in that case). nih.gov

However, mixtures of isomers can still form. To ensure high regioselectivity, several strategies can be employed:

Choice of Nitrating Agent and Conditions : The reaction conditions, including the type of nitrating agent (e.g., nitric acid, mixed acid, nitronium tetrafluoroborate), solvent, and temperature, can influence the ratio of isomers. Milder conditions may favor the thermodynamically preferred product. nih.gov

Blocking Groups : In some cases, a temporary "blocking" group can be introduced at a reactive position to prevent substitution there. For example, a sulfonic acid group can be introduced and later removed.

Protecting Groups : As discussed in section 2.2.1, converting a functional group can alter its directing effect or steric bulk. The acetylation of an aniline (B41778) is a classic example that improves the yield of the desired nitro isomer by modulating the reactivity of the amino group. google.com

The table below summarizes the directing effects of relevant functional groups.

| Functional Group | Name | Activating/Deactivating | Directing Effect |

| -OCH₃ | Methoxy | Strongly Activating | ortho, para |

| -CH₂COOH | Acetic Acid | Weakly Activating | ortho, para |

| -NHCOCH₃ | Acetamido | Moderately Activating | ortho, para |

| -NO₂ | Nitro | Strongly Deactivating | meta |

By carefully selecting the starting material and reaction sequence, chemists can navigate the challenges of regioselectivity to efficiently synthesize this compound.

Advanced Spectroscopic and Diffraction Based Structural Characterization of 2 4 Methoxy 2 Nitrophenyl Acetic Acid and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

The ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetic acid moiety, the methoxy (B1213986) group protons, and the acidic proton of the carboxylic acid. The substitution pattern on the benzene (B151609) ring—a methoxy group at C4 and a nitro group at C2—will influence the chemical shifts and coupling patterns of the aromatic protons. The electron-donating methoxy group and the electron-withdrawing nitro group will create a complex splitting pattern for the three aromatic protons.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Distinct signals are anticipated for the carboxyl carbon, the carbons of the phenyl ring, the methylene carbon, and the methoxy carbon. The chemical shifts of the aromatic carbons will be significantly affected by the electronic effects of the nitro and methoxy substituents.

A comparative analysis with related compounds provides further insight:

2-Methoxyphenylacetic acid : This compound provides reference chemical shifts for the methoxy group and the acetic acid side chain in a related phenylacetic acid structure. nih.govchemicalbook.com

2-Nitrophenylacetic acid : The presence of the ortho-nitro group in this analogue helps in predicting the downfield shift of the adjacent aromatic protons and carbons. nih.govwikipedia.orgsigmaaldrich.com

4-Nitrophenylacetic acid : This isomer offers a comparison for the electronic effects of a para-nitro group on the phenyl ring. chemicalbook.comnih.gov

(4-Bromo-2-nitrophenyl)acetic acid : This analogue provides data on a similarly substituted phenyl ring, aiding in the prediction of the aromatic region's appearance. chemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Data for Analogues of 2-(4-Methoxy-2-nitrophenyl)acetic acid

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-Methoxyphenylacetic acid nih.govchemicalbook.com | Signals for aromatic, methylene, and methoxy protons. | Signals for carboxyl, aromatic, methylene, and methoxy carbons. |

| 2-Nitrophenylacetic acid nih.govsigmaaldrich.com | Aromatic protons shifted downfield due to the nitro group. | Aromatic carbons influenced by the electron-withdrawing nitro group. |

| 4-Nitrophenylacetic acid chemicalbook.comnih.gov | Symmetrical pattern for aromatic protons due to para-substitution. | Characteristic shifts for carbons in a para-nitro substituted ring. |

Note: Specific chemical shift values are highly dependent on the solvent and experimental conditions.

Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis of Vibrational Modes

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the functional groups and bonding arrangements within a molecule. For this compound, these techniques would reveal characteristic vibrational modes.

The FTIR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer. A sharp, intense peak around 1700 cm⁻¹ would be indicative of the C=O stretching of the carboxylic acid. The asymmetric and symmetric stretching vibrations of the nitro group are anticipated to appear as strong bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The C-O stretching of the methoxy group would likely be observed in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Analysis of related compounds supports these predictions:

2-methoxy-4-nitroaniline : The FTIR spectrum of this compound shows characteristic bands for the methoxy and nitro groups, which are relevant for our target molecule. researchgate.net

(p-Nitrophenyl)acetic acid : The FTIR data for this isomer provides reference vibrational frequencies for the nitro group and the carboxylic acid moiety in a similar molecular context. spectrabase.com

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | ~1700 |

| Nitro Group | Asymmetric stretch | ~1520 |

| Nitro Group | Symmetric stretch | ~1340 |

| Methoxy Group | C-O stretch | 1250-1000 |

| Aromatic Ring | C=C stretch | 1600-1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores. The aromatic ring substituted with a nitro group and a methoxy group in this compound constitutes a significant chromophoric system.

The UV-Vis spectrum is expected to display absorption bands corresponding to π → π* and n → π* transitions. The nitro group, being a strong chromophore, will significantly influence the absorption maxima. The methoxy group, an auxochrome, will likely cause a bathochromic (red) shift of the absorption bands compared to unsubstituted nitrophenylacetic acid.

While a specific spectrum for the target acid is not available, the UV-Vis spectrum of the methyl ester of the related (4,5-dimethoxy-2-nitrophenyl)acetic acid can offer some clues. spectrabase.com The electronic transitions in aromatic compounds are well-documented, and databases provide a wealth of information on the UV-Vis spectra of various aromatic substances, which can be used for comparative purposes. science-softcon.de

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported, detailed crystallographic data for the closely related analogue, N-(4-methoxy-2-nitrophenyl)acetamide, provides significant insights into the expected molecular conformation, torsion angles, and intermolecular interactions. nih.goviucr.org

The crystal structure of N-(4-methoxy-2-nitrophenyl)acetamide reveals that the molecule is significantly non-planar. nih.goviucr.org The methoxy group is nearly coplanar with the phenyl ring, with a C-C-O-C torsion angle of 6.1(5)°. nih.gov The nitro group is twisted out of the plane of the phenyl ring, with an O-N-C-C torsion angle of -12.8(5)°. nih.gov The acetamido group exhibits an even larger twist. nih.gov

For this compound, a similar non-planar conformation is expected. The steric hindrance between the ortho-nitro group and the acetic acid side chain will likely force the side chain to adopt a conformation where it is significantly twisted out of the plane of the phenyl ring. The torsion angles involving the nitro and methoxy groups are expected to be comparable to those observed in the acetamide (B32628) analogue.

Comparative data from other related crystal structures, such as rac-2-hydroxy-2-(2-nitrophenyl)acetic acid and 2-(3-bromo-4-methoxyphenyl)acetic acid, also show significant torsion angles between the phenyl ring and the substituent groups, supporting this prediction. researchgate.netnih.gov

Table 3: Torsion Angles in N-(4-Methoxy-2-nitrophenyl)acetamide nih.gov

| Torsion Angle | Value (°) |

| C9—O2—C4–C3 (methoxy group) | 6.1 (5) |

| O3—N2—C2—C1 (nitro group) | -12.8 (5) |

| C7—N1—C1—C6 (acetamido group) | 25.4 (5) |

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor and is likely to form centrosymmetric dimers through O-H···O hydrogen bonds, a common motif in carboxylic acids. researchgate.netnih.gov

Furthermore, the nitro group's oxygen atoms can act as hydrogen bond acceptors, potentially forming C-H···O interactions with aromatic or methylene protons of neighboring molecules. The crystal structure of N-(4-methoxy-2-nitrophenyl)acetamide shows C-H···O interactions forming dimers. nih.goviucr.org

Table 4: Intermolecular Interactions Observed in Analogous Crystal Structures

| Interaction Type | Example Compound | Key Features |

| O-H···O Hydrogen Bonding | rac-2-Hydroxy-2-(2-nitrophenyl)acetic acid researchgate.net | Forms carboxylic acid dimers. |

| C-H···O Hydrogen Bonding | N-(4-Methoxy-2-nitrophenyl)acetamide nih.goviucr.org | Involves methoxy and nitro oxygen atoms, forming dimers. |

| π-Stacking | N-(4-Methoxy-2-nitrophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide nih.gov | Slipped π-stacking between aromatic rings. |

Computational Chemistry and Theoretical Investigations of 2 4 Methoxy 2 Nitrophenyl Acetic Acid

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's ground state geometry and electronic structure. For a molecule like 2-(4-methoxy-2-nitrophenyl)acetic acid, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). These calculations would yield optimized bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule. The electronic structure, including the distribution of electron density and the energies of molecular orbitals, would also be determined. While such studies have been conducted on related nitroaromatic compounds, specific data for this compound is not available in the surveyed literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability, while a small gap indicates a more reactive species. FMO analysis for this compound would involve visualizing the spatial distribution of these orbitals to predict sites susceptible to electrophilic and nucleophilic attack. This analysis is fundamental for understanding potential reaction mechanisms. wikipedia.orgimperial.ac.uk Without dedicated computational studies, the specific HOMO-LUMO gap and orbital distributions for this compound remain undetermined.

Calculation of Electrostatic Potential and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive behavior of a molecule. It visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas typically indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), prone to nucleophilic attack. The calculation of MEP and the determination of atomic charges (e.g., using Mulliken or Natural Bond Orbital analysis) would provide significant insights into the intermolecular interactions and reactivity of this compound. However, specific MEP maps and charge distribution data for this compound are not available.

Theoretical Studies on Nonlinear Optical (NLO) Properties, including Hyperpolarizability and Dipole Moment

Materials with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. dtic.mil Computational methods can predict the NLO response of a molecule by calculating its dipole moment (μ), polarizability (α), and first hyperpolarizability (β). The magnitude of these parameters, particularly the first hyperpolarizability, indicates the NLO activity of the molecule. Theoretical studies on other organic molecules with donor-acceptor functionalities have shown that the presence of electron-donating groups (like methoxy) and electron-withdrawing groups (like nitro) can enhance NLO properties. researchgate.netmdpi.com A computational investigation into the NLO properties of this compound would be valuable, but such a study has not been found in the existing literature.

Synthesis and Exploration of Derivatives and Analogues of 2 4 Methoxy 2 Nitrophenyl Acetic Acid

Rational Design and Synthesis of Structurally Modified Analogues, including N-(4-Methoxy-2-nitrophenyl)acetamide Derivatives

A key derivative, N-(4-methoxy-2-nitrophenyl)acetamide, is synthesized through the acetylation of 4-methoxy-2-nitroaniline (B140478). nih.goviucr.org In a typical procedure, 4-methoxy-2-nitroaniline is treated with acetic anhydride (B1165640) in a glacial acetic acid solvent. The reaction mixture is stirred for an extended period, approximately 18 hours, at room temperature to ensure complete conversion. The final product is then purified by recrystallization from an aqueous solution to yield yellow lath-shaped crystals. nih.goviucr.org

Further structural modifications have been explored to create more complex analogues. For instance, N-(4-methoxy-2-nitrophenyl)-N-(methylsulfonyl)acetamide has been synthesized by heating N-(4-methoxy-2-nitrophenyl)methanesulfonamide with acetic anhydride under reflux conditions. nih.gov After the reaction, the mixture is poured over ice to precipitate the product, which is subsequently crystallized from ethanol. nih.gov N-(substituted phenyl)acetamides are recognized as valuable intermediates for the synthesis of various heterocyclic compounds. nih.gov

A general synthetic route for producing 2-nitro-4-substituted phenylacetic acids starts with a 4-substituted halobenzene. google.com The process involves nitration using a mixed acid (concentrated nitric and sulfuric acids), followed by a substitution reaction with ethyl cyanoacetate (B8463686) under alkaline conditions. The resulting intermediate is then treated with concentrated hydrochloric acid to form a 2-nitro-4-substituted benzyl (B1604629) cyanide, which is ultimately hydrolyzed to yield the final phenylacetic acid derivative. google.com

Table 1: Synthesis of Selected 2-(4-Methoxy-2-nitrophenyl)acetic acid Analogues

| Compound Name | Starting Material(s) | Reagents | Key Conditions | Reference |

| N-(4-Methoxy-2-nitrophenyl)acetamide | 4-Methoxy-2-nitroaniline | Acetic anhydride, glacial acetic acid | 18 hours at room temperature | nih.goviucr.org |

| N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)acetamide | N-(4-methoxy-2-nitrophenyl)methanesulfonamide | Acetic anhydride | Reflux for 30 minutes | nih.gov |

| 2-Nitro-4-substituted phenylacetic acid | 4-Substituted halobenzene | 1. HNO₃/H₂SO₄ 2. Ethyl cyanoacetate 3. Conc. HCl 4. Hydrolysis | Multi-step synthesis | google.com |

Impact of Substituent Variation on Reaction Pathways and Molecular Properties

The introduction of different substituents onto the phenylacetamide framework significantly influences the molecule's three-dimensional structure and intermolecular interactions. These variations in molecular properties are evident in crystallographic studies, which reveal changes in planarity and hydrogen bonding patterns.

In N-(4-methoxy-2-nitrophenyl)acetamide, the substituents are not coplanar with the central phenyl ring. iucr.org The methoxy (B1213986) group is the closest to being in the plane, with a C-C-O-C torsion angle of 6.1°. nih.goviucr.org The nitro group is more twisted (12.8°), and the acetamido group deviates the most, with a C-N-C-C torsion angle of 25.4°. nih.goviucr.org This non-planar conformation is stabilized by an intramolecular hydrogen bond between the amide proton (N-H) and an oxygen atom of the adjacent nitro group. nih.goviucr.org

The impact of steric hindrance is clearly demonstrated in the analogue N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. iucr.orgnih.gov The addition of a methyl group at the 2-position, ortho to the acetamido group, increases steric crowding and forces the acetamido substituent to twist even further out of the phenyl plane, to a dihedral angle of approximately 47°. iucr.orgnih.gov In this case, the ortho-nitro group is absent, which prevents the formation of an intramolecular hydrogen bond. Instead, these molecules form intermolecular hydrogen-bonded chains where the N-H group of one molecule bonds to the carbonyl oxygen of an adjacent molecule. iucr.org

Replacing the acetamido group with a bulkier N-(methylsulfonyl)acetamide group also affects the geometry. In N-(4-methoxy-2-nitrophenyl)-N-(methylsulfonyl)acetamide, the nitro group is twisted out of the aromatic ring plane by 20.79°. nih.gov

Substituents also exert strong electronic effects that direct reaction pathways. The electron-donating 4-methoxy group, for example, activates the ring and directs electrophilic nitration to the positions ortho to it (C3 and C5). nih.gov

Table 2: Impact of Substituents on Molecular Geometry

| Compound Name | Substituent(s) of Interest | Dihedral/Torsion Angle of Acetamido Group | Dihedral/Torsion Angle of Nitro Group | Key Hydrogen Bonding Feature | Reference |

| N-(4-Methoxy-2-nitrophenyl)acetamide | 2-nitro, 4-methoxy | 25.4° | 12.8° | Intramolecular N-H···O | nih.goviucr.org |

| N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide | 2-methyl, 4-methoxy, 5-nitro | 47.2° | 12.0° | Intermolecular N-H···O=C | iucr.orgnih.gov |

| N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)acetamide | 2-nitro, 4-methoxy, N-methylsulfonyl | Not specified | 20.8° | Intermolecular C-H···O | nih.gov |

Preparation and Evaluation of Conjugates and Hybrid Systems, such as Quinoxaline (B1680401) Derivatives

The chemical functionalities of this compound and its derivatives make them suitable precursors for creating more complex molecular architectures, such as quinoxaline-based hybrid systems. Quinoxalines are a class of heterocyclic compounds typically synthesized by the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. nih.govnih.govijrti.org

A key synthetic strategy for preparing quinoxaline conjugates from nitrophenyl precursors involves the reduction of the nitro group to an amine. For example, a general method for synthesizing 1,2,3,4-tetrahydroquinoxalines involves treating an N-(2-nitrophenyl)-amino acid with a reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid. conicet.gov.ar This reaction simultaneously reduces the nitro group to an o-phenylenediamine (B120857) intermediate, which then undergoes intramolecular cyclization. conicet.gov.ar Another modern approach uses a nickel-based catalyst system (NiBr₂/1,10-phenanthroline) to synthesize quinoxalines directly from 2-nitroanilines. organic-chemistry.org

Applying this logic, this compound can serve as a starting point for quinoxaline synthesis. The synthetic sequence would involve:

Reduction: The nitro group of the phenylacetic acid derivative is reduced to an amino group, forming 2-(2-amino-4-methoxyphenyl)acetic acid.

Condensation & Cyclization: This o-phenylenediamine derivative is then reacted with a suitable 1,2-dicarbonyl compound (e.g., benzil). The condensation reaction forms the pyrazine (B50134) ring, resulting in a quinoxaline structure bearing the methoxy and acetic acid moieties as substituents.

The versatility of this approach allows for the creation of a diverse library of quinoxaline derivatives by varying both the 1,2-dicarbonyl reactant and the substituents on the initial nitrophenyl ring. conicet.gov.ar

Structure-Reactivity Relationship (SRR) Studies of Designed Analogues

Structure-reactivity relationship studies of analogues derived from this compound reveal a clear correlation between molecular structure and chemical behavior.

The primary determinant of reactivity is the interplay between the electronic effects of the substituents and the steric environment of the molecule. The electron-donating 4-methoxy group and the electron-withdrawing 2-nitro group are pivotal. The methoxy group activates the phenyl ring and directs incoming electrophiles, as seen in nitration reactions that preferentially occur at the C5 position. nih.gov

Steric factors significantly influence both the physical properties and the reactivity of these analogues. The introduction of a methyl group at the C2 position, ortho to the acetamido group, induces significant steric strain. This forces the acetamido group to rotate out of the phenyl plane, which in turn disrupts the potential for intramolecular hydrogen bonding that is observed in the unsubstituted analogue. iucr.orgnih.gov This alteration of the hydrogen bonding pattern from intramolecular to intermolecular directly impacts crystal packing and could influence physical properties like solubility and melting point. iucr.org

Applications of 2 4 Methoxy 2 Nitrophenyl Acetic Acid in Advanced Synthetic Methodologies

Role as a Key Intermediate in Multi-Step Organic Synthesis

The strategic placement of the nitro, methoxy (B1213986), and acetic acid functional groups on the phenyl ring makes 2-(4-Methoxy-2-nitrophenyl)acetic acid a potent intermediate in multi-step organic synthesis. The true synthetic utility of this compound is unlocked through the chemical transformation of its functional groups.

A primary transformation is the reduction of the ortho-nitro group to an amine (aniline). This reaction opens up a vast number of synthetic possibilities. The resulting 2-amino group can readily participate in intramolecular cyclization with the adjacent acetic acid side chain to form a lactam, a core structure in many biologically active compounds. Alternatively, the newly formed amine can act as a nucleophile in reactions with other electrophiles to build more complex molecular architectures.

Derivatives of nitrophenylacetic acids are well-documented precursors for the synthesis of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry. wikipedia.org For instance, the general class of 2-nitrophenylacetic acids can be used to synthesize quindoline (B1213401) derivatives, which have been explored as enzyme inhibitors and anticancer agents. wikipedia.org Complete reduction of the nitro group can lead to anilines that cyclize to form lactams, while partial reduction can yield hydroxamic acids. wikipedia.org

The synthesis of 4-methoxy-2-nitroaniline (B140478), a closely related structure, is a critical step in the production of omeprazole, highlighting the industrial relevance of this substitution pattern. google.com The synthesis often involves the acetylation of 4-methoxyaniline, followed by nitration and subsequent hydrolysis. google.com This underscores the role of the 4-methoxy-2-nitro-phenyl scaffold as a building block for significant pharmaceutical products.

Utilization in Multi-Component Reactions for Diverse Chemical Libraries

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. This efficiency makes them ideal for generating diverse chemical libraries for high-throughput screening in drug discovery.

While specific literature detailing the use of this compound in MCRs is not abundant, its functional groups make it a highly suitable candidate for such reactions. The carboxylic acid moiety is a classic component in foundational MCRs like the Ugi and Passerini reactions. In a hypothetical Ugi four-component reaction, this compound could provide the acid component, reacting with an aldehyde, an amine, and an isocyanide to rapidly generate a complex α-acetamido carboxamide.

The potential for creating diverse libraries arises from the ability to vary the other three components. Furthermore, the nitro group on the phenyl ring provides an additional point for diversification. After the MCR, the nitro group could be reduced to an amine and subsequently modified, adding another layer of complexity and structural diversity to the resulting library. The development of methods for synthesizing furylacetic acids from hydroxyl derivatives, arylglyoxals, and Meldrum's acid showcases how multicomponent strategies can be employed to create acid-containing scaffolds. researchgate.net

Development as a Precursor for Pharmacologically Relevant Scaffolds and Drug Development Research

The molecular framework of this compound is a direct precursor to numerous scaffolds of pharmacological importance. The transformation of its functional groups allows for the construction of heterocyclic systems that form the core of many therapeutic agents.

The most significant transformation is the reductive cyclization of the nitro group. Reduction of the nitro group to an amine, followed by intramolecular amide bond formation with the acetic acid side chain, yields a substituted oxindole. Oxindole and its derivatives are privileged structures in drug discovery, known to exhibit a wide range of biological activities, including kinase inhibition, and antiviral and anticancer properties.

Furthermore, the aniline (B41778) derivative formed upon nitro reduction can be a starting point for building other important heterocyclic systems. For example, condensation with appropriate dicarbonyl compounds can lead to the formation of quinolines or benzodiazepines, both of which are prominent scaffolds in medicinal chemistry. The related compound, N-(4-Methoxy-2-nitrophenyl)acetamide, has been synthesized and studied, providing insights into the reactivity and structural properties of this class of molecules. nih.goviucr.orgnih.gov The study of such derivatives is often linked to understanding the metabolism and potential biological effects of related drugs, such as the analgesic phenacetin. nih.gov

| Starting Scaffold | Transformation | Resulting Pharmacological Scaffold | Potential Therapeutic Area |

|---|---|---|---|

| This compound | Nitro-reduction, Intramolecular cyclization | 5-Methoxyoxindole | Oncology, Neurology (Kinase Inhibitors) |

| 2-(2-Amino-4-methoxyphenyl)acetic acid | Condensation with β-ketoesters (Conrad-Limpach) | Hydroxy-methoxy-quinoline derivative | Anti-infective, Anticancer |

| 2-(2-Amino-4-methoxyphenyl)acetic acid | Reaction with o-aminobenzaldehydes (Friedländer annulation) | Substituted Quindoline | Anticancer, Enzyme Inhibition wikipedia.org |

Design and Implementation in Photocleavable Protecting Groups and Caging Systems for Controlled Release

The 2-nitrobenzyl group is one of the most well-established photolabile protecting groups, often referred to as a "caging" group. tcichemicals.comnih.gov These groups allow chemists to mask a reactive functional group on a molecule, rendering it inert until it is "uncaged" by exposure to light. This provides precise spatiotemporal control over the release of a bioactive substance, a powerful technique in chemical biology and pharmacology. tcichemicals.com

This compound belongs to this class of compounds. The core photochemical reaction involves the absorption of UV light, which excites the nitro group. This leads to an intramolecular hydrogen abstraction from the benzylic carbon of the acetic acid side chain, followed by rearrangement and cleavage. This process releases the caged molecule (in this case, the acetic acid derivative) and generates a 2-nitrosobenzaldehyde byproduct.

The substituents on the nitrobenzyl ring play a crucial role in tuning the photophysical properties of the caging group. The electron-donating methoxy group at the 4-position (para to the nitro group) is particularly significant. It tends to shift the absorption maximum of the chromophore to longer wavelengths (a red-shift). researchgate.net This is highly desirable because it allows for the use of less energetic, near-UV or even visible light for uncaging, which minimizes photodamage to biological samples like cells and tissues. researchgate.net

While the methoxy group improves the absorption wavelength, it can sometimes lead to a decrease in the quantum yield of uncaging (the efficiency of the photorelease). researchgate.net Therefore, the design of these systems often involves a trade-off between absorption wavelength, quantum yield, and release kinetics to optimize the caging group for a specific application. The 4-methoxy-2-nitrobenzyl scaffold has been specifically investigated for use as a reversible backbone modification in synthetic peptides, demonstrating its practical application in complex biomolecule synthesis. rsc.org

| Photolabile Group | Key Substituent | Effect on Photophysical Properties | Primary Application |

|---|---|---|---|

| 2-Nitrobenzyl | None (parent) | Standard UV absorption (~340 nm) | General purpose caging tcichemicals.com |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Two methoxy groups | Red-shifted absorption, improved efficiency | Caging of neurotransmitters, nucleotides harvard.edu |

| 4-Methoxy-2-nitrobenzyl | One methoxy group | Red-shifted absorption, useful for less damaging wavelengths researchgate.net | Peptide backbone protection, controlled release rsc.org |

Pharmacological Research Perspectives on Analogues of 2 4 Methoxy 2 Nitrophenyl Acetic Acid

Investigation of Potential Antimicrobial Activities

Analogues of phenylacetic acid have been a subject of interest in the search for new antimicrobial agents. Phenylacetic acid itself, a natural compound produced by various bacteria like Bacillus licheniformis, has demonstrated activity against both bacteria and yeast, including Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov The antimicrobial effect of phenylacetic acid produced by Bacillus licheniformis during the fermentation of soybeans is considered a key contributor to the antimicrobial properties of Chungkook-Jang, a traditional Korean food. nih.gov

Research into the antimicrobial mechanism of phenylacetic acid has shown it can disrupt the integrity of bacterial cell membranes, damage cellular structures, interfere with metabolism, and inhibit protein synthesis. nih.gov For instance, studies on its effect against Agrobacterium tumefaciens revealed damage to the cell membrane and a decrease in the activity of key enzymes in the tricarboxylic acid cycle (TCA). nih.gov

The synthesis of novel derivatives allows for the exploration of how different chemical modifications impact antimicrobial potency. For example, a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives were synthesized and evaluated for their antibacterial properties, with some compounds showing promising activity when compared to the antibiotic chloramphenicol. nih.gov Similarly, a novel pleuromutilin (B8085454) derivative incorporating a 4-nitrophenyl-piperazin-1-yl-acetyl moiety demonstrated excellent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Quantitative structure-activity relationship (QSAR) studies on various classes of compounds, such as prenylated (iso)flavonoids, have helped identify key molecular characteristics, like shape and hydrophobicity, that are crucial for antibacterial activity. wur.nl These studies provide a framework for the rational design of new phenylacetic acid analogues with enhanced antimicrobial efficacy.

Research into Anti-inflammatory Modulation

The anti-inflammatory potential of phenylacetic acid analogues is an active area of investigation, primarily focusing on their ability to modulate the arachidonic acid cascade. The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are key targets in this pathway, as they are responsible for the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, respectively. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes. nih.gov

Research has shown that certain phenylacetic acid derivatives can act as inhibitors of both COX and LOX enzymes. nih.gov Developing such dual inhibitors is a promising strategy, as it could offer enhanced anti-inflammatory effects and potentially reduce the gastrointestinal side effects associated with traditional NSAIDs that primarily inhibit COX-1. nih.gov For example, a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives were synthesized and evaluated for their COX inhibitory activity, with some compounds showing better inhibition of COX-1 and COX-2 than ibuprofen. nih.gov

Furthermore, studies on compounds with similar structural features, like 2-methoxy-4-vinylphenol, have demonstrated potent anti-inflammatory effects. nih.gov This compound was found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) and to block the expression of inducible nitric oxide synthase (iNOS) and COX-2 in lipopolysaccharide (LPS)-stimulated cells. nih.gov The mechanism of action involved the suppression of NF-κB and MAPK activation, key signaling pathways in the inflammatory response. nih.gov The inhibitory activity of various compounds against different LOX and COX enzymes has been quantified, showing a range of potencies. For instance, linoleyl hydroxamic acid showed IC₅₀ values of 60 µM for COX-1/COX-2, 7 µM for 5-LOX, and even lower values for other lipoxygenases, indicating a preferential inhibition of the LOX pathway. nih.gov These findings underscore the potential of designing phenylacetic acid analogues as specific or dual inhibitors for the management of inflammation.

Exploration of Anticancer Potential

The quest for novel anticancer agents has led to the investigation of phenylacetic acid derivatives and their analogues, which have shown significant cytotoxic activity against various human tumor cell lines. tbzmed.ac.irresearchgate.netnih.govnih.gov The antiproliferative effects of these compounds are often evaluated using in vitro cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells and provides an IC₅₀ value—the concentration of a drug that inhibits the growth of 50% of the cells. nih.gov

Studies on phenylacetamide derivatives have revealed potent cytotoxic effects. For example, one derivative demonstrated an IC₅₀ value of 0.6±0.08 μM against both MDA-MB-468 and PC-12 cancer cells. tbzmed.ac.ir The mechanism of action for these derivatives often involves the induction of apoptosis (programmed cell death) through the regulation of key proteins and pathways, such as Bcl-2, Bax, and caspase 3 activation. tbzmed.ac.ir The position of substituents on the phenyl ring plays a critical role in determining the cytotoxic potency. For instance, a meta-substituted chlorine atom on a phenylacetamide scaffold resulted in a highly potent compound against PC12 cells (IC₅₀ = 0.67±0.12 µM), even more so than the standard chemotherapy drug doxorubicin (B1662922) in that cell line. tbzmed.ac.ir

Analogues of plastoquinone (B1678516) have also been evaluated, with one compound (AQ-12) showing significant antiproliferative activity against HCT-116 colorectal cancer and MCF-7 breast cancer cells, with IC₅₀ values of 5.11 ± 2.14 μM and 6.06 ± 3.09 μM, respectively. nih.gov This compound also induced apoptosis in these cell lines. nih.gov The National Cancer Institute (NCI) has screened such compounds against a panel of 60 human tumor cell lines, providing a broad overview of their anticancer potential. nih.govnih.gov

Table 1: Cytotoxic Activity of Selected Phenylacetic Acid Analogues Against Various Cancer Cell Lines This table is interactive. You can sort and filter the data by clicking on the headers.

| Compound Class | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Phenylacetamide | Derivative 3j (p-nitro) | MDA-MB468 | 0.76 ± 0.09 | tbzmed.ac.ir |

| Phenylacetamide | Derivative 3b (m-fluoro) | MDA-MB468 | 1.5 ± 0.12 | tbzmed.ac.ir |

| Phenylacetamide | Derivative 3f (p-chloro) | MDA-MB468 | 1 ± 0.13 | tbzmed.ac.ir |

| Phenylacetamide | Derivative 3e (m-chloro) | PC12 | 0.67 ± 0.12 | tbzmed.ac.ir |

| Phenylacetamide | Doxorubicin (control) | PC12 | 2.6 ± 0.13 | tbzmed.ac.ir |

| Phenylacetamide | Derivative 3d | MDA-MB-468 | 0.6 ± 0.08 | tbzmed.ac.ir |

| Phenylacetamide | Derivative 3d | PC-12 | 0.6 ± 0.08 | tbzmed.ac.ir |

| Phenylacetamide | Derivative 3c | MCF-7 | 0.7 ± 0.08 | tbzmed.ac.ir |

| Plastoquinone Analogue | AQ-12 | HCT-116 (Colorectal) | 5.11 ± 2.14 | nih.gov |

| Plastoquinone Analogue | AQ-12 | MCF-7 (Breast) | 6.06 ± 3.09 | nih.gov |

| Plastoquinone Analogue | Cisplatin (control) | HCT-116 (Colorectal) | 23.68 ± 6.81 | nih.gov |

| Plastoquinone Analogue | Cisplatin (control) | MCF-7 (Breast) | 19.67 ± 5.94 | nih.gov |

These research findings highlight that modifications to the phenylacetic acid scaffold can yield compounds with potent and selective anticancer activity, making them promising candidates for further development.

Mechanistic Studies of Molecular Interactions with Biological Targets (e.g., Enzyme and Receptor Binding, Tubulin Binding)

Understanding how phenylacetic acid analogues interact with specific biological targets at a molecular level is crucial for rational drug design. Research has focused on several key mechanisms, including enzyme inhibition, receptor binding, and interaction with cytoskeletal proteins like tubulin.

Enzyme and Receptor Binding: Phenylacetic acid derivatives have been shown to inhibit various enzymes. In the context of inflammation, their binding to and inhibition of COX and 5-LOX enzymes are primary mechanisms. nih.govnih.gov Molecular docking studies have been used to model these interactions, showing how compounds fit into the active sites of enzymes like COX-1. nih.gov Beyond inflammation, analogues have been developed as inhibitors of other enzymes, such as aldose reductase, which is implicated in diabetic complications. nih.gov For example, substituted benzyloxyphenylacetic acids were found to inhibit aldose reductase, with one derivative showing an IC₅₀ value of 20.9 µM. nih.gov The metabolism of phenylacetic acid itself is initiated by the enzyme phenylacetate-coenzyme A ligase, which has been purified and characterized, revealing high specificity for its substrate. nih.gov In the central nervous system, phenethylamine, a related compound, acts by binding to the trace amine-associated receptor 1 (TAAR1). wikipedia.org

Tubulin Binding: A significant mechanism for the anticancer activity of many compounds is the inhibition of tubulin polymerization. mdpi.com Tubulin is the protein subunit of microtubules, which are essential for cell division, structure, and intracellular transport. mdpi.com By disrupting microtubule dynamics, tubulin inhibitors can arrest cancer cells in mitosis, leading to cell death. nih.gov Phenylacetic acid analogues and related compounds have been investigated for this activity. For instance, (-)-phenylahistin, a fungal metabolite, was found to arrest cells in mitosis by inhibiting tubulin polymerization, and it was shown to interact with the colchicine (B1669291) binding site on tubulin. nih.gov A variety of isothiocyanates, some of which are structurally related to phenylacetic acid derivatives, have also been synthesized and tested as tubulin polymerization inhibitors, with their activity being strongly dependent on their chemical structure. nih.gov The identification of novel tubulin polymerization inhibitors is an active area of research, with high-content imaging of CRISPR-edited cells being a modern approach to screen for such compounds. mdpi.com

Table 2: Inhibition of Biological Targets by Phenylacetic Acid Analogues and Related Compounds This table is interactive. You can sort and filter the data by clicking on the headers.

| Compound/Analogue Class | Target | Activity/Result | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Benzyloxyphenylacetic acid | Aldose Reductase | Inhibition | 20.9 µM | nih.gov |

| (-)-Phenylahistin | Tubulin Polymerization | Inhibition | - | nih.gov |

| Linoleyl hydroxamic acid | 5-Lipoxygenase (h5-LO) | Inhibition | 7 µM | nih.gov |

| Linoleyl hydroxamic acid | Cyclooxygenase 1/2 (COX1/2) | Inhibition | 60 µM | nih.gov |

| Linoleyl hydroxamic acid | 12-Lipoxygenase (12-LO) | Inhibition | 0.6 µM | nih.gov |

| Linoleyl hydroxamic acid | 15-Lipoxygenase (15-LO) | Inhibition | 0.02 µM | nih.gov |

| Isothiocyanates | Tubulin Polymerization | Inhibition | Varies | nih.gov |

These mechanistic studies provide a deeper understanding of how phenylacetic acid analogues exert their pharmacological effects, guiding the development of more potent and target-specific therapeutic agents.

Structure-Activity Relationship (SAR) Development for Bioactive Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they elucidate how the chemical structure of a molecule influences its biological activity. nih.gov By systematically modifying a lead compound, such as 2-(4-Methoxy-2-nitrophenyl)acetic acid, and evaluating the pharmacological effects of the resulting analogues, researchers can identify the key structural features—or pharmacophores—responsible for a desired activity. This knowledge is then used to design more potent and selective drug candidates. nih.govmdpi.com

For phenylacetic acid analogues, SAR studies have been crucial in optimizing their antimicrobial, anti-inflammatory, and anticancer properties.

Anticancer Activity: In the development of anticancer agents, SAR studies have revealed the importance of the type and position of substituents on the phenyl ring. For phenylacetamide derivatives, the presence of potent electron-withdrawing groups like nitro (NO₂) and halogens (F, Cl) significantly impacts cytotoxicity. tbzmed.ac.ir For instance, a nitro group at the para-position of the phenyl ring led to a strong cytotoxic effect against MDA-MB468 breast cancer cells. tbzmed.ac.ir A chlorine atom was found to be most effective at the para-position for cytotoxicity against the same cell line, while for PC12 cells, a meta-position was optimal. tbzmed.ac.ir Conversely, substituting with certain groups, like a methoxy (B1213986) group, on some scaffolds has been shown to diminish activity, possibly due to increased steric hindrance. mdpi.com

Anti-inflammatory Activity: For anti-inflammatory analogues targeting COX enzymes, SAR studies have guided the synthesis of derivatives with improved inhibitory profiles. Research on 2-phenylpropionic acid derivatives showed that specific substitutions led to compounds with better COX-1 and COX-2 inhibition than the standard drug ibuprofen. nih.gov

Antimicrobial Activity: QSAR (Quantitative Structure-Activity Relationship) models have been developed to predict the antimicrobial potency of compounds. wur.nl These models have identified molecular descriptors related to shape (flexibility and globularity) and the balance of hydrophilic/hydrophobic surface area as important characteristics for antibacterial activity. wur.nl

The overarching goal of SAR is to build a comprehensive model that can predict the biological activity of new, unsynthesized compounds, thereby streamlining the drug discovery process and guiding the synthesis of analogues with enhanced therapeutic profiles. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Methoxy-2-nitrophenyl)acetic acid, and how do reaction conditions influence yield?

- Methodology :

-

Nitration and Functionalization : Start with phenylacetic acid derivatives. Nitrate the aromatic ring using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to introduce the nitro group at the 2-position. Subsequent methoxylation via nucleophilic substitution (e.g., using NaOMe in methanol) at the 4-position requires anhydrous conditions to avoid hydrolysis .

-

Catalytic Optimization : Use palladium or copper catalysts for cross-coupling reactions to introduce the methoxy group, ensuring regioselectivity .

-

Yield Considerations : Monitor reaction progress via TLC or HPLC. Typical yields range from 60–75%, with impurities arising from over-nitration or incomplete substitution.

- Data Table :

| Synthetic Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 70 | Over-nitration at higher temps |

| Methoxylation | NaOMe/MeOH, reflux | 65 | Competing hydrolysis |

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- Methodology :

- X-ray Crystallography : Resolve crystal packing and confirm substituent positions. For example, similar methoxyphenylacetic acid derivatives exhibit monoclinic systems with hydrogen-bonded dimers .

- NMR Analysis : Use - and -NMR to identify methoxy ( ppm) and nitro ( ppm for aromatic protons) groups. Compare with databases like PubChem .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO: calc. 211.0481, obs. 211.0485) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., nitro reduction vs. methoxy cleavage) affect synthesis, and how can selectivity be controlled?

- Methodology :

- Reduction Studies : Nitro groups are reduced to amines using SnCl/HCl (yielding amino derivatives), while LiAlH may inadvertently cleave methoxy groups. Use selective catalysts like Pd/C with H for partial reduction .

- Controlled Conditions : Adjust pH (acidic for nitro stability) and temperature (low temps to suppress methoxy hydrolysis). Monitor via in-situ IR for intermediate detection.

- Contradiction Analysis : Discrepancies in reported yields (e.g., 60% vs. 75%) arise from trace moisture or catalyst impurities. Replicate protocols with strict inert atmospheres .

Q. What strategies mitigate discrepancies in reported biological activities of structurally similar derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare bioactivity data for analogs (e.g., 2-(4-Methoxyphenyl)acetic acid as a NSCLC biomarker vs. chloro-substituted variants ). Use docking studies to assess binding affinity variations.

- Data Normalization : Standardize assays (e.g., IC measurements) across studies. Address solvent effects (DMSO vs. aqueous buffers) and purity thresholds (>95% by HPLC) .

- Meta-Analysis : Aggregate data from PubChem and EPA DSSTox to identify outliers or inconsistent testing protocols .

Q. How can computational modeling guide the optimization of reaction mechanisms for this compound?

- Methodology :

- DFT Calculations : Model transition states for nitration and methoxylation using Gaussian or ORCA software. Predict regioselectivity via Fukui indices .

- Retrosynthetic AI Tools : Leverage databases like Reaxys to propose alternative routes (e.g., one-step synthesis via Ullmann coupling) .

- Machine Learning : Train models on reaction outcomes (e.g., yield, purity) using parameters like temperature, solvent polarity, and catalyst loading .

Data Contradiction and Resolution

Q. Why do conflicting reports exist regarding the stability of the nitro group under basic conditions?

- Analysis :

- pH Sensitivity : Nitro groups degrade in strong bases (pH >10) but remain stable in mild conditions. Studies using NaOH vs. KCO report divergent stability .

- Resolution : Conduct pH-controlled stability assays (pH 7–9) with UV-Vis monitoring. Confirm degradation products via LC-MS .

Applications in Advanced Systems

Q. What role does this compound play in designing photoactive materials?

- Methodology :

- Photolabile Protecting Groups : The nitro group undergoes photolytic cleavage at 365 nm, enabling applications in controlled drug release. Optimize irradiation intensity and solvent (e.g., acetonitrile vs. THF) for efficiency .

- Coordination Chemistry : Explore metal-organic frameworks (MOFs) using the carboxylic acid moiety for ligand design. Characterize via XRD and BET surface area analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。